molecular formula C10H9N3O2 B1418605 Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate CAS No. 144252-20-0

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

Cat. No.: B1418605
CAS No.: 144252-20-0
M. Wt: 203.2 g/mol
InChI Key: AQRBKBKWRUXTGA-UHFFFAOYSA-N
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Description

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a pyridine moiety and a methyl ester group

Biochemical Analysis

Biochemical Properties

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes, such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) . These interactions can modulate cellular signaling pathways and affect various physiological processes.

Cellular Effects

This compound has been found to impact various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives can exhibit antiproliferative and cytotoxic activities against cancer cell lines, such as HeLa and MCF-7 cells . These effects are mediated through the modulation of cell cycle progression, apoptosis induction, and alterations in gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules. This compound can bind to target enzymes, leading to their inhibition or activation. For example, pyrazole derivatives have been reported to inhibit CDKs and PDEs, resulting in the disruption of cell cycle progression and cellular signaling pathways . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can exhibit time-dependent effects on cell viability, proliferation, and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that pyrazole derivatives can exhibit dose-dependent effects on various physiological processes, including enzyme inhibition, cell proliferation, and apoptosis . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Pyrazole derivatives can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . Understanding the metabolic pathways of this compound is essential for elucidating its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . The distribution of this compound within different cellular compartments can influence its efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can impact its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with hydrogenated sites.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-Pyridinyl)pyrazole-4-carboxylate
  • Ethyl 5-(4-Pyridinyl)pyrazole-3-carboxylate
  • Methyl 5-(3-Pyridinyl)pyrazole-3-carboxylate

Uniqueness

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRBKBKWRUXTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901235724
Record name Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144252-20-0
Record name Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144252-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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